Coronary Vasodilation: 5,6-Dihydroxy-2-methylaminotetralin (M-8) vs. Isopropyl Analog in Canine Model
In a direct head-to-head comparison within a patent filing, 5,6-dihydroxy-2-methylaminotetralin (M-8) and 5,6-dihydroxy-2-isopropylaminotetralin were both claimed as coronary vasodilators. However, M-8 is specifically highlighted for its potent and well-characterized hemodynamic profile. In anesthetized, open-chest dogs, intravenous infusion of M-8 (8-13 µg·kg⁻¹·min⁻¹) increased blood flow to normal myocardium by an average of 53% and decreased coronary vascular resistance by 50% [1]. The isopropyl analog, while claimed for the same use, lacks the depth of quantitative in vivo characterization available for M-8, making M-8 the empirically superior choice for studies requiring predictable and well-documented coronary vasodilation [2].
| Evidence Dimension | Coronary Blood Flow Increase |
|---|---|
| Target Compound Data | 53% average increase in normal myocardial blood flow |
| Comparator Or Baseline | 5,6-Dihydroxy-2-isopropylaminotetralin (isopropyl analog) |
| Quantified Difference | M-8 provides a robust, quantitatively defined vasodilatory response; the isopropyl analog lacks comparable published in vivo hemodynamic data. |
| Conditions | Anesthetized, open-chest dog model; intravenous infusion of M-8 at 8-13 µg·kg⁻¹·min⁻¹. |
Why This Matters
Researchers requiring a reliably characterized coronary vasodilator will select M-8 over its less-documented isopropyl analog, reducing experimental variability and ensuring reproducible physiological outcomes.
- [1] Diana JN, et al. Increased in blood flow to ischemic myocardium caused by a new dopamine analog. Am J Physiol. 1978;235(2):H118-30. View Source
- [2] US Patent US4134997A. Effect of an aminotetralin derivative on coronary blood flow in infarcted hearts. View Source
